N-Chloroacetyliodotyramine
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Overview
Description
N-Chloroacetyliodotyramine is a chemical compound with the molecular formula C10H11ClINO2 It is a derivative of acetamide, characterized by the presence of chloro and iodo groups attached to a tyramine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Chloroacetyliodotyramine typically involves the chloroacetylation of amino compounds. One common method is the reaction of chloroacetyl chloride with amino alcohols or amino acids in the presence of a phosphate buffer. This reaction is highly chemoselective and can be carried out under metal-free, bio-compatible conditions . The reaction conditions are optimized to ensure high yields and easy isolation of the product without the need for chromatographic separation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-Chloroacetyliodotyramine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Chloroacetyl Chloride: Used for the initial chloroacetylation reaction.
Phosphate Buffer: Maintains the pH during the reaction.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various chloroacetamides, iodinated derivatives, and hydrolyzed products. The specific products depend on the reaction conditions and the reagents used.
Scientific Research Applications
N-Chloroacetyliodotyramine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-Chloroacetyliodotyramine involves its interaction with specific molecular targets. The chloro and iodo groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. The compound may also interact with cellular membranes, affecting their integrity and function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-Chloroacetyltyramine: Similar structure but lacks the iodo group.
N-Iodoacetyltyramine: Similar structure but lacks the chloro group.
Chloroacetamide: A simpler compound with only the chloroacetyl group.
Uniqueness
N-Chloroacetyliodotyramine is unique due to the presence of both chloro and iodo groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of reactions and applications compared to similar compounds.
Properties
CAS No. |
80465-54-9 |
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Molecular Formula |
C10H10ClI2NO2 |
Molecular Weight |
461.45 g/mol |
IUPAC Name |
2-chloro-N-[2-[4-hydroxy-3,5-bis(125I)(iodanyl)phenyl]ethyl]acetamide |
InChI |
InChI=1S/C10H10ClI2NO2/c11-5-9(15)14-2-1-6-3-7(12)10(16)8(13)4-6/h3-4,16H,1-2,5H2,(H,14,15)/i12-2,13-2 |
InChI Key |
CYXNZPFCLQBCDU-HRTUCOQKSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1[125I])O)[125I])CCNC(=O)CCl |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)CCNC(=O)CCl |
Origin of Product |
United States |
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